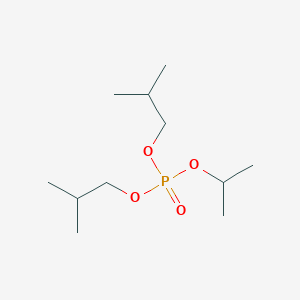![molecular formula C15H18N2O2S2 B12592651 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol CAS No. 600718-04-5](/img/structure/B12592651.png)
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is a chemical compound characterized by the presence of two pyridine rings attached to a central propane-1,3-diol backbone through sulfanyl (thioether) linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol typically involves the reaction of pyridine-4-thiol with 2,2-bis(bromomethyl)propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of pyridine-4-thiol attacks the bromomethyl groups, resulting in the formation of the desired thioether linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The hydroxyl groups on the propane-1,3-diol backbone can participate in substitution reactions with acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Acyl chlorides, alkyl halides, base (e.g., triethylamine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Esters, ethers
科学的研究の応用
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, potentially enhancing its catalytic activity. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its pyridine rings and thioether linkages, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Bis{[(pyridin-2-yl)sulfanyl]methyl}propane-1,3-diol
- 2,2-Bis{[(pyridin-3-yl)sulfanyl]methyl}propane-1,3-diol
- 2,2-Bis{[(pyridin-4-yl)oxy]methyl}propane-1,3-diol
Uniqueness
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is unique due to the specific positioning of the pyridine rings and the thioether linkages, which can significantly influence its chemical reactivity and coordination behavior. The presence of the thioether linkages also imparts distinct electronic properties compared to similar compounds with ether linkages.
特性
CAS番号 |
600718-04-5 |
|---|---|
分子式 |
C15H18N2O2S2 |
分子量 |
322.5 g/mol |
IUPAC名 |
2,2-bis(pyridin-4-ylsulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2S2/c18-9-15(10-19,11-20-13-1-5-16-6-2-13)12-21-14-3-7-17-8-4-14/h1-8,18-19H,9-12H2 |
InChIキー |
DILNXFMYFRVXRH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1SCC(CO)(CO)CSC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


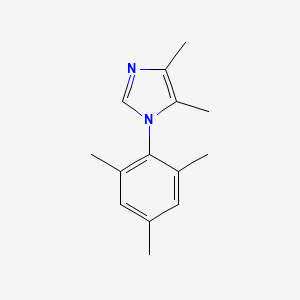
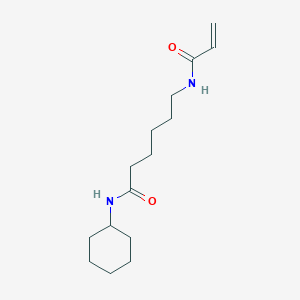

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
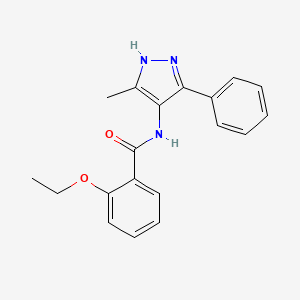
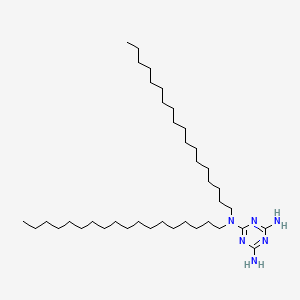
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
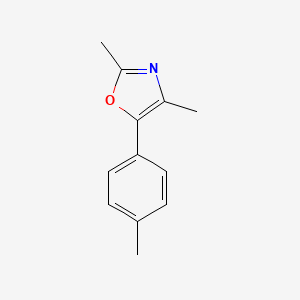
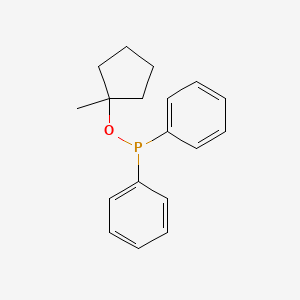

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)

